5-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)-6-iodo-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one
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Overview
Description
5-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)-6-iodo-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one is a complex organic compound belonging to the flavonoid family. Flavonoids are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)-6-iodo-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one involves multiple steps, including the iodination of a flavonoid precursor and subsequent glycosylation reactions. The reaction conditions typically involve the use of iodine and a suitable oxidizing agent for the iodination step, followed by glycosylation using protected sugar derivatives under acidic or basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group in the chromenone ring, converting it to a hydroxyl group.
Substitution: The iodine atom in the compound can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like thiols, amines, and halides can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted flavonoid derivatives.
Scientific Research Applications
5-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)-6-iodo-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one has several scientific research applications:
Chemistry: Used as a model compound for studying flavonoid chemistry and reactivity.
Biology: Investigated for its antioxidant properties and potential to modulate biological pathways.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial activities.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Antioxidant Activity: Scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Anticancer Activity: Induces apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.
Comparison with Similar Compounds
Similar Compounds
Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.
Kaempferol: Known for its anticancer and cardioprotective effects.
Luteolin: Exhibits strong anti-inflammatory and neuroprotective activities.
Uniqueness
5-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)-6-iodo-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one is unique due to the presence of the iodine atom, which can enhance its biological activity and provide opportunities for further functionalization through substitution reactions .
Properties
Molecular Formula |
C28H31IO15 |
---|---|
Molecular Weight |
734.4 g/mol |
IUPAC Name |
5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-6-iodo-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C28H31IO15/c1-9-20(32)23(35)25(37)27(41-9)40-8-17-21(33)24(36)26(38)28(44-17)43-16-7-15-18(22(34)19(16)29)12(31)6-14(42-15)10-3-4-13(39-2)11(30)5-10/h3-7,9,17,20-21,23-28,30,32-38H,8H2,1-2H3 |
InChI Key |
ODHZOEUTFCPQMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(C(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)OC)O)O)I)O)O)O)O)O)O |
Origin of Product |
United States |
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